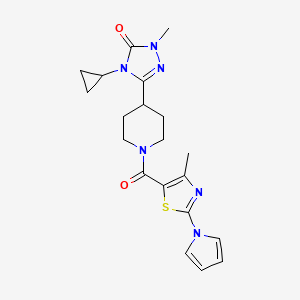
4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N6O2S, with a molecular weight of approximately 378.48 g/mol. The structure incorporates several functional groups that contribute to its biological activity, including a triazole ring and a thiazole moiety.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing potential applications in therapeutic areas such as:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.
- Anticonvulsant Activity : There is evidence suggesting that the compound may possess anticonvulsant properties.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The specific compound in focus has been tested against several bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Antitumor Activity
The compound's antitumor activity was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 7.8 |
Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Anticonvulsant Activity
In vitro studies have assessed the anticonvulsant potential of this compound using various seizure models. It demonstrated significant protective effects against chemically induced seizures.
| Model | Protection Rate (%) |
|---|---|
| PTZ Seizure Model | 85 |
| MES Seizure Model | 75 |
These results highlight its potential as a therapeutic agent for epilepsy.
Case Studies
Several case studies have documented the effects of similar compounds on biological systems:
- Case Study on Antimicrobial Efficacy : A study involving a thiazole derivative showed significant antibacterial activity comparable to standard antibiotics.
- Case Study on Antitumor Properties : Research indicated that another triazole-containing compound exhibited strong cytotoxicity against pancreatic cancer cells, supporting the hypothesis that similar structures may yield comparable results.
- Case Study on Neuroprotective Effects : A related pyrrole derivative demonstrated neuroprotective effects in animal models of epilepsy, suggesting that modifications to the structure could enhance efficacy.
特性
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-16(29-19(21-13)25-9-3-4-10-25)18(27)24-11-7-14(8-12-24)17-22-23(2)20(28)26(17)15-5-6-15/h3-4,9-10,14-15H,5-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFVKZWWJNRJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














